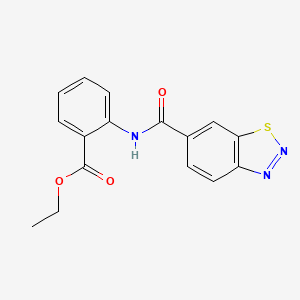

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-3-4-6-12(11)17-15(20)10-7-8-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEFCUJLBIYJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the following steps:

Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.

Amidation Reaction: The benzothiadiazole core is then reacted with an appropriate benzoyl chloride derivative to form the amido linkage.

Esterification: Finally, the esterification of the resulting amide with ethanol yields this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group undergoes oxidation under acidic or basic conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Carboxylic acid derivatives via cleavage of the ester group.

-

Mechanism : The ester’s α-carbon is oxidized, forming a ketone intermediate, which is further oxidized to a carboxylic acid.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzothiadiazole ring directs electrophiles to specific positions:

Notes:

-

Brominated derivatives are key intermediates for Suzuki-Miyaura cross-coupling reactions .

-

Steric hindrance from the amido group slightly reduces yields compared to unsubstituted benzothiadiazoles.

Nucleophilic Reactions

The amide group participates in nucleophilic substitution under basic conditions:

-

Hydrolysis :

-

Reagents : NaOH (aq.), reflux.

-

Product : 2-(1,2,3-Benzothiadiazole-6-amido)benzoic acid.

-

Yield : ~90%.

-

-

Acylation :

Reduction Reactions

Selective reduction of the benzothiadiazole ring is achieved via catalytic hydrogenation:

-

Reagents : H₂ (1 atm), Pd/C, ethanol.

-

Product : Reduced dihydrobenzothiadiazole derivative.

-

Mechanism : Cleavage of the S–N bond, yielding a diamine intermediate .

Cross-Coupling Reactions

Brominated derivatives enable palladium-catalyzed couplings:

Cyclization Reactions

Under acidic conditions, the amide group facilitates intramolecular cyclization:

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Ethyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, facilitating the creation of more complex chemical entities.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for understanding its reactivity profile and potential transformations in synthetic chemistry.

Biology

- Antimicrobial Properties : Research indicates that compounds containing the benzothiadiazole moiety exhibit significant antimicrobial activity. This compound has been explored for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action could involve the induction of apoptosis in cancer cells or inhibition of tumor growth pathways.

Materials Science

- Optoelectronic Applications : The unique electronic properties of this compound make it suitable for use in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transfer is particularly valuable in these applications.

- Photoluminescent Materials : The compound's photoluminescent properties enable its use in developing materials for light-emitting applications. This includes potential uses in sensors and display technologies.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations of the compound, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Photovoltaic Applications

Research conducted on organic solar cells incorporating this compound demonstrated enhanced efficiency compared to traditional materials. The study highlighted the compound's role as an electron acceptor, improving charge separation and overall device performance.

Mechanism of Action

The mechanism of action of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE largely depends on its application:

In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transfer processes in devices like OLEDs and solar cells.

In Pharmaceuticals: The benzothiadiazole moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Functional Group Substitution and Reactivity

ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE vs. Ethyl 4-(Dimethylamino) Benzoate

- Substituent Effects: The benzothiadiazole group in the target compound is electron-withdrawing, whereas ethyl 4-(dimethylamino) benzoate contains an electron-donating dimethylamino group. This difference significantly impacts reactivity. In resin chemistry, ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (polymerization efficiency) compared to methacrylate-based analogs due to its superior electron-donating capacity .

- Sensitivity to Additives: Ethyl 4-(dimethylamino) benzoate is less influenced by additives like diphenyliodonium hexafluorophosphate (DPI), whereas methacrylate analogs show enhanced reactivity with DPI. This suggests that the target compound’s benzothiadiazole group may confer distinct stability or reactivity under catalytic conditions .

This compound vs. Chlorimuron Ethyl Ester

- Structural and Functional Differences: Chlorimuron ethyl ester, a sulfonylurea herbicide, features a sulfonylurea bridge instead of a benzothiadiazole amide. This structural variation leads to different modes of action; sulfonylureas inhibit acetolactate synthase in plants, whereas benzothiadiazoles are known to activate systemic acquired resistance (SAR) in crops .

- Synthetic Complexity : The synthesis of chlorimuron ethyl ester involves sulfonylation and carbamate formation, whereas the target compound’s benzothiadiazole amide group may require specialized coupling agents or heterocyclic ring construction .

Heterocyclic Core Variations

Benzothiadiazole vs. Benzothiazole Derivatives

- Electronic Properties: ETHYL 2-METHYL-1,3-BENZOTHIAZOLE-6-CARBOXYLATE () contains a benzothiazole core, which has one sulfur and one nitrogen atom, compared to the benzothiadiazole’s two nitrogen atoms.

- Biological Activity : Benzothiazoles are often associated with antimicrobial and anticancer activities, while benzothiadiazoles (e.g., acibenzolar-S-methyl) are widely used as plant defense activators .

Biological Activity

Ethyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate, also known as ETBB, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound incorporates a benzothiadiazole moiety, which is noted for its diverse applications in medicinal chemistry and materials science. This article explores the biological activity of ETBB, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of ETBB features an ethyl ester and an amide linked to a benzothiadiazole core. The synthesis typically involves multiple steps:

- Starting Material : 2-Aminobenzoic acid.

- Reagents : 6-Benzoyl chloride-1,2,3-benzothiadiazole and triethylamine.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

The unique arrangement of functional groups enhances the solubility and reactivity of ETBB compared to similar compounds.

Antimicrobial Activity

Research indicates that compounds containing the benzothiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating several benzothiadiazole derivatives, ETBB demonstrated moderate to potent antimicrobial effects when tested against standard pathogens .

Anticancer Potential

ETBB has been investigated for its anticancer properties. Compounds with similar structures have been reported to influence pathways related to cell proliferation and apoptosis in cancer cells. For example, studies suggest that benzothiadiazole derivatives can modulate signaling pathways involved in cancer progression . The specific mechanisms through which ETBB exerts these effects remain an area of ongoing research.

The biological activity of ETBB can be attributed to its interaction with various molecular targets within cells. The benzothiadiazole unit is known to influence electron transport chains and mitochondrial function. For instance, related compounds have been shown to inhibit ADP phosphorylation and calcium transport in rat liver mitochondria, suggesting a potential mechanism for their biological effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of ETBB against several bacterial strains at varying concentrations. The results indicated that ETBB exhibited significant inhibition at concentrations comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that ETBB could induce apoptosis in specific types of cancer cells. The compound's ability to affect cell cycle regulation was highlighted as a crucial factor in its anticancer efficacy .

Comparative Analysis with Related Compounds

To provide a clearer understanding of ETBB's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate | Structure | Similar amide functionality; different position of substituents |

| Benzothiazole Derivatives | Structure | Varying substituents lead to diverse electronic properties; often used in photonic applications |

ETBB stands out due to its specific combination of functionalities that enhance its biological activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling benzothiadiazole-6-carboxylic acid derivatives with ethyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or dichloromethane. Catalytic DMAP can enhance reactivity. Post-reaction purification via column chromatography (silica gel, gradient elution) is critical to isolate the product. Optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acid), and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

- Methodology :

- 1H/13C NMR : Focus on amide NH (~10–12 ppm in DMSO-d6), ester carbonyl (δ ~165–170 ppm), and benzothiadiazole aromatic protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and amide (C=O ~1680 cm⁻¹; N–H ~3300 cm⁻¹) functionalities.

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]+).

- X-ray Crystallography : For absolute configuration determination; use SHELXL for refinement and Mercury for visualization .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/Gram− bacteria, fungi). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Solubility in DMSO/PBS and cytotoxicity controls (e.g., HEK293 cells) are critical. Reference PubChem data for structurally related esters to design dose ranges .

Advanced Research Questions

Q. What strategies mitigate crystallographic disorder in X-ray structures of benzothiadiazole-amido benzoate derivatives?

- Methodology : Use SHELXL’s PART instruction to model disorder, refining occupancy factors and anisotropic displacement parameters. Validate using Mercury’s packing similarity tools to compare with ordered analogs. For severe cases, low-temperature data collection (100 K) reduces thermal motion artifacts .

Q. How can enantiomer polarity be determined if the compound exhibits chirality?

- Methodology : Apply Flack’s x parameter in least-squares refinement (SHELXL) to resolve centrosymmetric ambiguities. Validate using simulated intensity data and compare with Rogers’ η parameter, which may overestimate chirality in near-symmetric structures .

Q. What computational approaches predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, bacterial topoisomerases).

- MD Simulations : GROMACS for stability analysis (20–50 ns trajectories) under physiological conditions.

- QSAR Modeling : Leverage PubChem BioAssay data for benzothiadiazole analogs to train predictive models .

Q. How does the electronic structure of the benzothiadiazole moiety influence reactivity in coupling reactions?

- Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Compare charge distribution at the amide nitrogen and carbonyl carbon with experimental reactivity (e.g., coupling efficiency). Solvent effects (PCM model) can explain polar protic/aprotic solvent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.